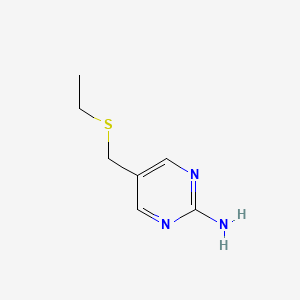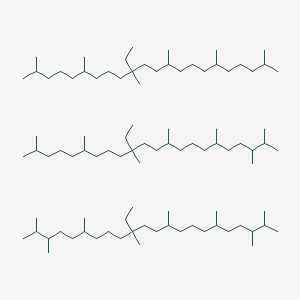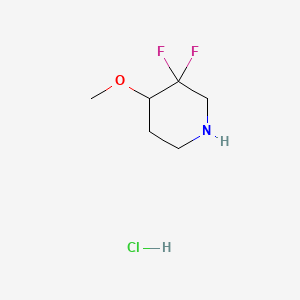
Cbz-DL-Phe-DL-Phe-DL-Phe-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-DL-Phe-DL-Phe-DL-Phe-OH, también conocido como N-benciloxocarbonil-DL-fenilalanina, es un compuesto utilizado principalmente en la síntesis de péptidos. Es un derivado de la fenilalanina, un aminoácido esencial, y a menudo se emplea como grupo protector en la síntesis de péptidos para evitar reacciones no deseadas en el grupo amino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Cbz-DL-Phe-DL-Phe-DL-Phe-OH generalmente implica la protección del grupo amino de la fenilalanina utilizando un grupo benciloxocarbonil (Cbz). El proceso generalmente incluye los siguientes pasos:
Protección del grupo amino: El grupo amino de la fenilalanina se protege reaccionándolo con cloroformiato de bencilo en presencia de una base como el hidróxido de sodio.
Reacciones de acoplamiento: La fenilalanina protegida se acopla entonces con otros aminoácidos o péptidos utilizando reactivos de acoplamiento como la diciclohexilcarbodiimida (DCC) o la N,N'-diisopropilcarbodiimida (DIC).
Desprotección: El grupo Cbz se puede eliminar por hidrogenación en presencia de un catalizador de paladio.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Síntesis a granel: Se utilizan grandes cantidades de materiales de partida y reactivos.
Optimización de las condiciones de reacción: Las condiciones de reacción como la temperatura, el pH y el disolvente se optimizan para obtener el máximo rendimiento y pureza.
Purificación: El producto final se purifica utilizando técnicas como la cristalización, la cromatografía o la recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
Cbz-DL-Phe-DL-Phe-DL-Phe-OH se somete a diversas reacciones químicas, entre ellas:
Hidrogenación: Eliminación del grupo protector Cbz.
Reacciones de acoplamiento: Formación de enlaces peptídicos con otros aminoácidos o péptidos.
Hidrólisis: Descomposición del enlace peptídico en condiciones ácidas o básicas.
Reactivos y condiciones comunes
Hidrogenación: Catalizador de paladio sobre carbono (Pd/C), gas hidrógeno.
Reactivos de acoplamiento: DCC, DIC o HATU (1-[bis(dimetilamino)metilen]-1H-1,2,3-triazolo[4,5-b]piridinio 3-óxido hexafluorofosfato).
Hidrólisis: Condiciones ácidas o básicas, como ácido clorhídrico o hidróxido de sodio.
Principales productos formados
Aminoácidos desprotegidos: Después de la hidrogenación, se elimina el grupo Cbz, obteniendo aminoácidos libres.
Péptidos: Las reacciones de acoplamiento dan lugar a la formación de cadenas peptídicas más largas.
Aplicaciones en investigación científica
This compound se utiliza ampliamente en la investigación científica, en particular en los campos de:
Química: Como bloque de construcción en la síntesis de péptidos y como grupo protector para los aminoácidos.
Biología: En el estudio de la estructura y la función de las proteínas, así como en la síntesis de fármacos basados en péptidos.
Medicina: En el desarrollo de terapias basadas en péptidos y como herramienta en el descubrimiento de fármacos.
Industria: En la producción de productos basados en péptidos, como cosméticos y aditivos alimentarios.
Aplicaciones Científicas De Investigación
Cbz-DL-Phe-DL-Phe-DL-Phe-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of protein structure and function, as well as in the synthesis of peptide-based drugs.
Medicine: In the development of peptide-based therapeutics and as a tool in drug discovery.
Industry: In the production of peptide-based products, such as cosmetics and food additives.
Mecanismo De Acción
El principal mecanismo de acción de Cbz-DL-Phe-DL-Phe-DL-Phe-OH implica su función como grupo protector en la síntesis de péptidos. El grupo Cbz protege el grupo amino de la fenilalanina, evitando reacciones no deseadas durante la formación del enlace peptídico. El grupo Cbz se puede eliminar selectivamente mediante hidrogenación, lo que permite la síntesis controlada de péptidos.
Comparación Con Compuestos Similares
Cbz-DL-Phe-DL-Phe-DL-Phe-OH se puede comparar con otros compuestos similares, como:
Fmoc-DL-Phe-DL-Phe-DL-Phe-OH: Utiliza un grupo protector fluorenilmetil-oxocarbonil (Fmoc) en lugar de Cbz.
Boc-DL-Phe-DL-Phe-DL-Phe-OH: Utiliza un grupo protector tert-butil-oxocarbonil (Boc).
Z-DL-Phe-DL-Phe-DL-Phe-OH: Otro nombre para this compound, donde "Z" significa benciloxocarbonil.
La singularidad de this compound radica en su estabilidad y facilidad de eliminación en condiciones suaves, lo que la convierte en una opción preferida en la síntesis de péptidos.
Propiedades
IUPAC Name |
3-phenyl-2-[[3-phenyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35N3O6/c39-32(37-31(34(41)42)23-27-17-9-3-10-18-27)29(21-25-13-5-1-6-14-25)36-33(40)30(22-26-15-7-2-8-16-26)38-35(43)44-24-28-19-11-4-12-20-28/h1-20,29-31H,21-24H2,(H,36,40)(H,37,39)(H,38,43)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDHGVWUXAXFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12103501.png)

![(3',7-Diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B12103505.png)
![benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate](/img/structure/B12103514.png)

![2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate](/img/structure/B12103521.png)





![1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B12103539.png)


